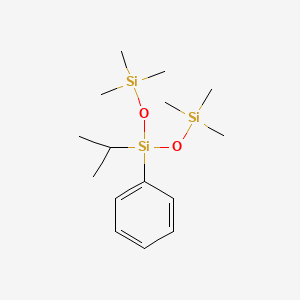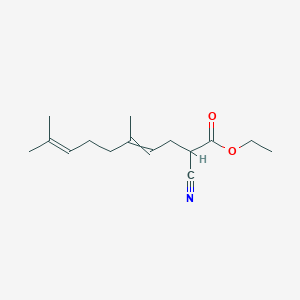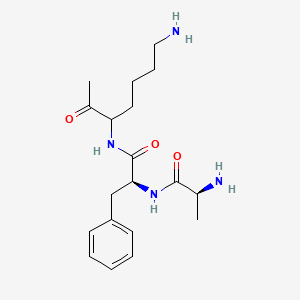
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide typically involves the coupling of amino acids using peptide bond formation techniques. Common methods include:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases like DIPEA.
Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using similar reagents and conditions as SPPS.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS techniques. These machines can efficiently produce large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalaninamide: A simpler peptide with similar structural features.
L-Alanyl-N-(2-oxoheptan-3-yl)-L-phenylalaninamide: A compound with a similar backbone but different side chain modifications.
Uniqueness
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide is unique due to its specific amino acid sequence and side chain modifications, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
767268-13-3 |
|---|---|
Molecular Formula |
C19H30N4O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2S)-N-(7-amino-2-oxoheptan-3-yl)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H30N4O3/c1-13(21)18(25)23-17(12-15-8-4-3-5-9-15)19(26)22-16(14(2)24)10-6-7-11-20/h3-5,8-9,13,16-17H,6-7,10-12,20-21H2,1-2H3,(H,22,26)(H,23,25)/t13-,16?,17-/m0/s1 |
InChI Key |
KDUMGFWXWHDNPU-KAKCIXEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
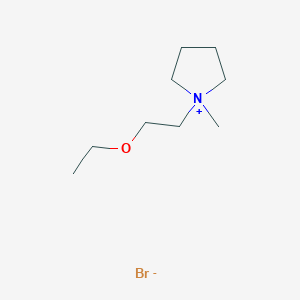
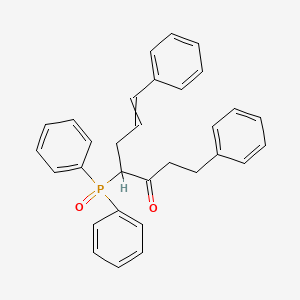
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
